1-[2-(7-Chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one is a synthetic compound developed as a potential antagonist for the cannabinoid CB1 receptor. It is classified as a benzoxazepine derivative, a class of heterocyclic compounds containing a benzene ring fused to an oxazepine ring. This compound is primarily utilized in scientific research to study the endocannabinoid system and explore its potential therapeutic applications.
The synthesis of 1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one, also known as NESS 0327, is a multi-step process. Although the provided literature does not explicitly detail the synthesis of this specific compound, its structure suggests it could be synthesized through a reaction sequence involving the following:
1-[2-(7-Chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one (NESS 0327) acts as a selective antagonist for the CB1 cannabinoid receptor. Antagonists bind to the receptor without activating it, effectively blocking the binding and action of endogenous cannabinoids like anandamide or exogenous agonists like THC.
Research suggests NESS 0327 exhibits a high affinity for the CB1 receptor, with a Ki value of 350 ± 5 fM, surpassing the binding affinity of the known CB1 antagonist SR 141716A. This high affinity enables it to effectively compete with and block the effects of CB1 agonists.
NESS 0327 demonstrated antagonism of WIN 55,212-2, a potent cannabinoid agonist, in various assays. It antagonized WIN 55,212-2-stimulated [S]GTP S binding in rat cerebella membranes, indicating interference with CB1 receptor-mediated G-protein activation.
Furthermore, NESS 0327 reversed the inhibitory effects of WIN 55,212-2 on electrically evoked contractions in mouse isolated vas deferens preparations, further supporting its CB1 receptor antagonist activity.
In vivo studies showed that NESS 0327 antagonized the antinociceptive effects of WIN 55,212-2 in both tail-flick and hot-plate tests in mice. These findings suggest that NESS 0327 can effectively cross the blood-brain barrier to exert its pharmacological effects.
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5